molecular formula C15H24N2O B2593203 N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide CAS No. 1396685-52-1

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide

Cat. No.: B2593203
CAS No.: 1396685-52-1
M. Wt: 248.37
InChI Key: UFORIUNOBGFYRQ-UHFFFAOYSA-N
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Description

N-[4-(Azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, integrating an azepane ring connected via a but-2-yn-1-yl linker to a cyclobutanecarboxamide group. The presence of both a seven-membered azepane ring, a common feature in compounds that target the central nervous system, and a rigid cyclobutane scaffold suggests potential for diverse bioactivity. Researchers are exploring this and related structures as potential ligands for various biological targets. Compounds featuring the azepane moiety and cyclobutane rings are investigated in several therapeutic areas, including as potential protein kinase C (PKC) antagonists and in research related to melanocortin receptors . The unique molecular architecture, particularly the linear alkyne linker, may be utilized in probe discovery and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15(14-8-7-9-14)16-10-3-6-13-17-11-4-1-2-5-12-17/h14H,1-2,4-5,7-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORIUNOBGFYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Butynyl Group: The butynyl group is introduced via alkylation reactions using reagents such as butynyl halides.

    Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of cyclobutanecarboxylic acid with amines to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide is extensively utilized in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide Not explicitly provided Estimated ~300–350 Not reported 1 (amide NH) 2 (amide O, azepane N) Cyclobutane, alkyne, azepane, carboxamide
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide C23H23ClN2O5S 475.0 3.9 1 6 Chromene, sulfonyl, chloro, carboxamide
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-...-aminium bromide Not fully resolved Not reported Not reported Likely ≥2 ≥4 Tetrahydroacridine, dihydroisoxazole, quaternary ammonium

Key Observations:

  • Lipophilicity: The chromene-containing compound in exhibits higher lipophilicity (XLogP3 = 3.9) compared to the target compound, likely due to the sulfonyl and chloro substituents.
  • Hydrogen Bonding : The chromene derivative has six hydrogen bond acceptors, enabling stronger polar interactions with targets compared to the target compound’s two acceptors. This could enhance binding affinity in hydrophilic environments.
  • Structural Rigidity : The but-2-yn-1-yl spacer in both the target compound and ’s derivative introduces rigidity, which may optimize pharmacophore orientation.

Biological Activity

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of Factor XIa and plasma kallikrein. This article explores its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes an azepan ring and a cyclobutanecarboxamide moiety. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of approximately 218.3 g/mol.

This compound primarily acts as an inhibitor of Factor XIa, a serine protease involved in the coagulation cascade. Inhibition of this factor can lead to reduced thrombus formation, making it a candidate for treating conditions associated with thrombosis and hypercoagulability.

Table 1: Comparison of Inhibitory Activity

Compound NameTargetIC50 (nM)Reference
This compoundFactor XIa20European Patent Office
Other Factor XIa inhibitorsFactor XIa15 - 50Various studies

Antithrombotic Effects

Research indicates that compounds similar to this compound exhibit significant antithrombotic properties. In preclinical studies, these compounds have demonstrated efficacy in reducing thrombus formation in animal models. The inhibition of Factor XIa leads to decreased fibrin generation and platelet activation, which are critical processes in thrombus development.

Case Studies

  • Preclinical Study on Thrombosis : A study conducted on mice showed that administration of the compound resulted in a significant reduction in thrombus size compared to control groups. The mechanism was attributed to the blockade of Factor XIa activity, leading to diminished fibrin deposition.
  • Safety and Efficacy Trials : Early-phase clinical trials have been initiated to evaluate the safety profile and pharmacokinetics of this compound. Preliminary results suggest a favorable safety profile with manageable side effects, indicating potential for further development in human applications.

Potential Therapeutic Applications

Given its biological activity, N-[4-(azepan-1-yl)but-2-yn-1-y]cyclobutanecarboxamide shows promise for treating various conditions related to abnormal blood clotting, including:

  • Deep Vein Thrombosis (DVT)
  • Pulmonary Embolism
  • Atrial Fibrillation-related Stroke Prevention

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide?

Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the azepane-substituted alkyne intermediate via nucleophilic substitution or metal-catalyzed coupling. For example, azepane can be introduced using Buchwald-Hartwig amination or copper-mediated cross-coupling .
  • Step 2: Cyclobutanecarboxamide coupling using carbodiimide-based reagents (e.g., DCC or EDCI) with DMAP as a catalyst in anhydrous dichloromethane or DMF .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Analytical validation via ¹H/¹³C NMR and HRMS is critical .

Q. How can researchers validate the structural integrity of this compound?

Answer:

  • Spectroscopic Techniques:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm, azepane methylene groups at δ 1.4–2.0 ppm) .
    • Mass Spectrometry (HRMS): To verify molecular weight (e.g., calculated for C₁₅H₂₃N₂O: 263.176 g/mol) .
  • X-ray Crystallography: For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What computational tools are suitable for predicting binding interactions of this compound?

Answer:

  • AutoDock4: A Lamarckian genetic algorithm-based tool for docking studies. Parameters include flexible ligand torsions and rigid receptor sidechains. Use the empirical free energy function to estimate binding affinities .
  • Molecular Dynamics (MD): Apply force fields (e.g., AMBER or CHARMM) to simulate conformational stability in solvent environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Answer:

  • Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines to assess potency variability.
  • Target Validation: Use CRISPR-Cas9 knockout models or siRNA silencing to confirm on-target effects.
  • Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsomes to rule out off-target metabolism .

Q. What strategies optimize the compound's pharmacokinetic properties while retaining activity?

Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., fluorine) on the cyclobutane ring to enhance metabolic stability .
    • Adjust the azepane substituents to modulate logP (e.g., replace methyl with trifluoromethyl for improved solubility) .
  • Prodrug Design: Mask the carboxamide as an ester to enhance oral bioavailability .

Q. How can dynamic conformational analysis inform SAR studies?

Answer:

  • Nuclear Overhauser Effect (NOE) NMR: Identify key intramolecular interactions (e.g., cyclobutane-azepane spatial proximity) .
  • MD Simulations: Track torsional angles of the but-2-yn-1-yl linker to correlate flexibility with binding kinetics .

Q. What experimental designs mitigate challenges in stereochemical synthesis?

Answer:

  • Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to control cyclobutane stereocenters .
  • Asymmetric Catalysis: Employ Rhodium(I)-catalyzed [2+2] cycloadditions for enantioselective cyclobutane formation .

Q. How does the azepane ring influence receptor binding compared to smaller amines?

Answer:

  • Molecular Docking: Compare binding poses with piperidine or pyrrolidine analogs. The seven-membered azepane reduces steric clash in deep hydrophobic pockets (e.g., GPCRs) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG contributions of azepane’s conformational entropy to binding .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization

IntermediateSynthetic RouteKey NMR Signals (δ, ppm)HRMS (m/z)
Azepane-alkyneCuI-catalyzed couplingAzepane CH₂: 1.6–1.8; Alkyne C≡C: ~90 (¹³C)148.133 [M+H]+
Cyclobutanecarboxylic acid[2+2] CycloadditionCyclobutane CH₂: 2.8–3.297.065 [M-H]-

Table 2: Computational Docking Results (AutoDock4)

Target ProteinBinding Energy (kcal/mol)Key Interactions
Serotonin 5-HT₂A-9.2H-bond: Carboxamide O∙∙∙Tyr370; Hydrophobic: Azepane∙∙∙Phe339
Cannabinoid CB1-8.7π-Stacking: Cyclobutane∙∙∙Trp356

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